molecular formula C19H25N3O3S3 B2431395 N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1787903-09-6

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2431395
CAS No.: 1787903-09-6
M. Wt: 439.61
InChI Key: AQIJBKJOSVGCFZ-UHFFFAOYSA-N
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Description

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S3 and its molecular weight is 439.61. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S3/c1-4-28(24,25)22-10-9-16-17(12-22)27-19(20-16)21-18(23)11-14-5-7-15(8-6-14)26-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIJBKJOSVGCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound integrates a thiazolo-pyridine moiety known for its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₀H₁₅N₃O₃S₂
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 1798456-92-4
PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₃S₂
Molecular Weight289.4 g/mol
CAS Number1798456-92-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may inhibit certain inflammatory mediators and enzymes, leading to various physiological effects. The exact mechanisms are still under investigation but may involve modulation of receptor activity and enzyme inhibition.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antipsychotic Effects : Similar structures have shown potential as antipsychotic agents by modulating neurotransmitter systems.
  • Anticoagulant Properties : Some derivatives have been investigated for their ability to inhibit thrombin and factor Xa, suggesting potential use in anticoagulation therapy .
  • Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Patel et al. (2015) reported on the synthesis and evaluation of thiazolo-pyridine derivatives for their antipsychotic and anti-inflammatory properties.
  • Elgemeie et al. (2017) highlighted the synthesis pathways for similar heterocyclic compounds and their biological evaluations, demonstrating significant activity against various disease models.

Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effects
AntipsychoticPatel et al. (2015)Modulation of dopamine receptors
AnticoagulantElgemeie et al. (2017)Inhibition of thrombin
Anti-inflammatoryRecent StudiesReduction in cytokine levels

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Detailed Pharmacodynamics : Understanding how this compound interacts with specific receptors and enzymes.
  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvents, catalysts) be systematically optimized?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., thiazolo-pyridine derivatives) involves multi-step reactions, such as condensation of thiazole precursors with acetamide intermediates . Optimization requires Design of Experiments (DoE) approaches, such as factorial designs, to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading . For example, phosphorus pentasulfide is critical for thiazole ring formation, while acyl chlorides facilitate acetamide coupling . Yield and purity should be monitored via HPLC and NMR .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks to verify the ethylsulfonyl, tetrahydrothiazolo-pyridine, and isopropylthio-phenyl groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures for absolute stereochemical confirmation, as demonstrated for similar thiadiazole-acetamide derivatives .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should assess degradation pathways (e.g., hydrolysis of the sulfonyl group or thioether oxidation). Accelerated stability testing (40°C/75% RH) combined with LC-MS can identify degradation products . For pH-dependent stability, buffer solutions (pH 1–13) are used to simulate physiological and storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model electronic properties of the ethylsulfonyl and thiazolo-pyridine moieties to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) simulates interactions with targets like kinase enzymes, using crystal structures from the PDB . MD simulations (AMBER/CHARMM) further validate binding stability over time .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or metabolite interference. Cross-validate using orthogonal assays:

  • In vitro : Compare enzyme inhibition (IC50) across isoforms (e.g., COX-1 vs. COX-2).
  • In silico : Recalibrate QSAR models with experimental data to improve predictive accuracy .
  • Metabolite Screening : Use hepatocyte models to identify active/inactive metabolites affecting potency .

Q. How can the compound’s selectivity be enhanced for therapeutic targets while minimizing off-target effects?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically modify substituents:

  • Ethylsulfonyl Group : Replace with methylsulfonyl or sulfonamide to alter steric bulk and hydrogen-bonding capacity .
  • Isopropylthio-Phenyl : Introduce electron-withdrawing groups (e.g., fluorine) to modulate lipophilicity and target engagement .
  • Tetrahydrothiazolo Core : Explore ring saturation or heteroatom substitution (e.g., oxygen for sulfur) to improve metabolic stability .

Experimental Design & Data Analysis

Q. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response curves to calculate EC50/IC50 values . Bootstrap resampling quantifies confidence intervals for small datasets. For multiplex assays (e.g., cytotoxicity + target inhibition), multivariate ANOVA identifies confounding variables .

Q. How can high-throughput screening (HTS) workflows be adapted for this compound’s unique physicochemical properties?

  • Methodological Answer : Address solubility limitations (common with sulfonyl/thioether groups) using DMSO/cosolvent systems (e.g., PEG 400) . Miniaturize assays to 384-well formats with automated liquid handling. Include controls for thiol-reactive interference (e.g., glutathione quenching) .

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